Benzenesulfonamide, 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-4-nitro-
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Overview
Description
Benzenesulfonamide, 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-4-nitro- is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is a derivative of benzenesulfonamide and features various functional groups, including a chloro, methoxy, and nitro group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-4-nitro- typically involves multiple steps. One common method includes the following steps:
Nitration: Introduction of the nitro group into the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Methoxylation: Introduction of a methoxy group.
Sulfonation: Addition of the sulfonamide group.
Coupling: Formation of the final compound through coupling reactions involving cyclohexylamine and other intermediates.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diabetes and other metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it can inhibit ATP-sensitive potassium channels in pancreatic beta cells, leading to increased insulin secretion. This mechanism is particularly relevant in the treatment of type 2 diabetes, where enhanced insulin secretion helps in regulating blood glucose levels.
Comparison with Similar Compounds
Similar Compounds
Glyburide: Another sulfonylurea compound with a similar mechanism of action.
Glibenclamide: A closely related compound used in the treatment of diabetes.
Tolbutamide: An older sulfonylurea with a similar but less potent effect.
Uniqueness
Benzenesulfonamide, 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-4-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potent biological activity make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
81514-36-5 |
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Molecular Formula |
C22H27ClN4O8S2 |
Molecular Weight |
575.1 g/mol |
IUPAC Name |
1-[4-[2-[(5-chloro-2-methoxy-4-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-cyclohexylurea |
InChI |
InChI=1S/C22H27ClN4O8S2/c1-35-20-14-19(27(29)30)18(23)13-21(20)37(33,34)24-12-11-15-7-9-17(10-8-15)36(31,32)26-22(28)25-16-5-3-2-4-6-16/h7-10,13-14,16,24H,2-6,11-12H2,1H3,(H2,25,26,28) |
InChI Key |
KJDCJRXGDLNFIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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